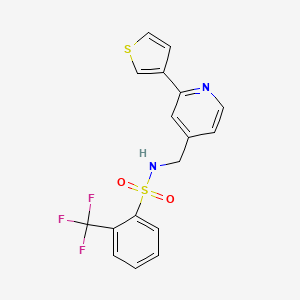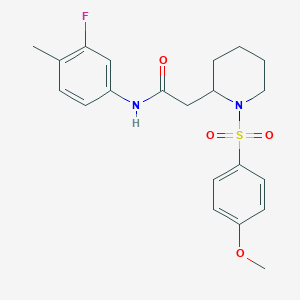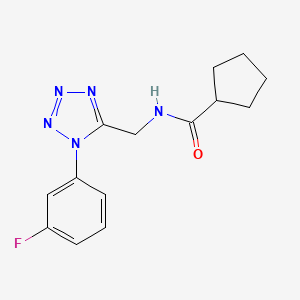
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tetrazole derivatives involves multiple steps, including the identification and characterization of specific research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, and their regioisomers through specific synthetic routes. These processes often involve bioisosteric replacement and can result in the discovery of compounds with significant biological activity (McLaughlin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides critical insights into the arrangement of atoms within a molecule and their spatial configuration. This analysis is crucial for understanding the chemical behavior of compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide and their potential interactions in biological systems (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving tetrazole derivatives can lead to the formation of compounds with various biological activities. The manipulation of these structures allows for the exploration of pharmacological profiles and the development of potential therapeutic agents. For instance, research into the synthesis and characterization of certain fluorophenyl derivatives has provided insights into their potential as inhibitors and their role in various chemical reactions (Ghosh & Zajc, 2009).
Scientific Research Applications
Synthesis and Characterization : A study details the synthesis and characterization of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, emphasizing the importance of correct identification in research chemicals. This highlights the complexities involved in the synthesis of such compounds (McLaughlin et al., 2016).
Cytotoxic and Antioxidant Activities : Another study involved the synthesis of new heterocyclic moieties, including compounds with a similar structure, and evaluated them for cytotoxic and antioxidant activities. This indicates the potential medicinal applications of these compounds (Journals Iosr, Kolanpaka & Gade, 2015).
Disposition and Metabolism in Humans : Research on a novel orexin 1 and 2 receptor antagonist, structurally similar to the compound , demonstrates its potential therapeutic application in treating insomnia. The study focuses on its disposition and metabolism in humans (Renzulli et al., 2011).
Microwave-Assisted Synthesis : A study on microwave-assisted synthesis of tetrazolyl pyrazole amides, which are structurally related, shows their potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. This suggests the broad application spectrum of such compounds (Hu et al., 2011).
Antiallergic Agents : Research on a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, structurally related compounds, was conducted to determine their antiallergic activity. This highlights the potential use of these compounds in developing antiallergic medications (Honma et al., 1983).
In Vitro Metabolism and Thermal Stability : A study examined the in vitro metabolism and thermal stability of a synthetic cannabinoid similar in structure, emphasizing the importance of understanding the metabolic pathways and stability of such compounds (Franz et al., 2017).
properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-11-6-3-7-12(8-11)20-13(17-18-19-20)9-16-14(21)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQOOOHNZFPHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

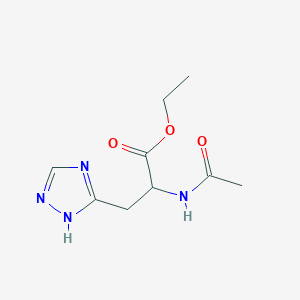
![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
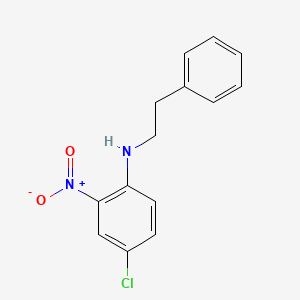
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)
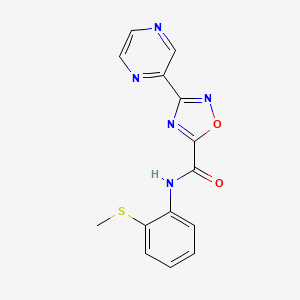
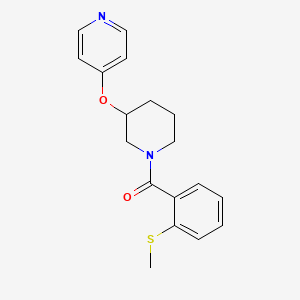
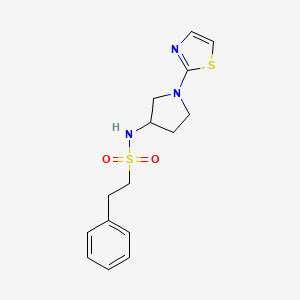
![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)
![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

